REACTION_CXSMILES
|
CON(C)[C:4](=[O:13])[C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:6]=1[CH3:12].[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1>[Br:11][C:9]1[CH:8]=[CH:7][C:6]([CH3:12])=[C:5]([CH:10]=1)[CH:4]=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
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CON(C(C1=C(C=CC(=C1)Br)C)=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at the same temperature for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
washed successively with a saturated aqueous sodium hydrogen carbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |